

# Triethylamine Picrate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Triethylamine picrate

Cat. No.: B15494950

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This technical guide provides an in-depth overview of **triethylamine picrate**, a charge-transfer complex formed from the reaction of triethylamine and picric acid. This document consolidates available physicochemical data, outlines detailed experimental protocols for its synthesis and characterization, and presents a logical workflow for these procedures.

## Core Compound Information

**Triethylamine picrate** (CAS Number: 900-50-5) is a crystalline solid that is yellow in appearance.<sup>[1]</sup> It is formed through an acid-base reaction between the tertiary amine, triethylamine, and the strong organic acid, picric acid. The resulting salt is of interest in various chemical and pharmaceutical research areas due to the distinct properties endowed by its component molecules.

## Physicochemical Data

Quantitative data for **triethylamine picrate** is limited in publicly accessible databases. The available information is summarized in the table below. Notably, a specific melting point for this compound is not consistently reported, with some sources indicating "N/A".<sup>[2]</sup> This may suggest that the compound decomposes upon heating. Therefore, experimental determination of the melting point or decomposition temperature is a critical step in its characterization.

Property	Value	Source
CAS Number	900-50-5	[1][3]
Molecular Formula	C <sub>12</sub> H <sub>18</sub> N <sub>4</sub> O <sub>7</sub>	[1][3]
Molecular Weight	330.29 g/mol	[1][3]
Appearance	Yellow crystalline solid	[1]
IUPAC Name	N,N-diethylethanamine;2,4,6-trinitrophenol	[3]
Melting Point	Not available	[2]

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **triethylamine picrate** and the determination of its melting point. These protocols are based on established chemical principles for the formation of amine picrates and standard analytical techniques.

### Synthesis of Triethylamine Picrate

This protocol details the preparation of **triethylamine picrate** from equimolar amounts of triethylamine and picric acid.

Materials and Equipment:

- Picric acid (2,4,6-trinitrophenol)
- Triethylamine
- Ethanol (95% or absolute)
- Beakers
- Magnetic stirrer and stir bar
- Heating mantle or hot plate

- Buchner funnel and filter paper
- Vacuum flask
- Crystallizing dish
- Spatula
- Analytical balance

Procedure:

- Preparation of Reactant Solutions:
  - In a 100 mL beaker, dissolve 2.29 g (0.01 mol) of picric acid in 50 mL of warm ethanol. Stir gently until all the solid has dissolved.
  - In a separate 50 mL beaker, dissolve 1.01 g (0.01 mol) of triethylamine in 20 mL of ethanol.
- Reaction:
  - Slowly add the triethylamine solution to the picric acid solution while continuously stirring with a magnetic stirrer.
  - A yellow precipitate of **triethylamine picrate** should form immediately.
  - Continue stirring the mixture for 15-20 minutes at room temperature to ensure the reaction goes to completion.
- Isolation and Purification:
  - Cool the mixture in an ice bath for 30 minutes to maximize crystal precipitation.
  - Collect the yellow crystals by vacuum filtration using a Buchner funnel.
  - Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

- Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
- Recrystallization (Optional, for higher purity):
  - Dissolve the crude **triethylamine picrate** in a minimum amount of hot ethanol.
  - Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
  - Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described above.

## Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.<sup>[4][5]</sup> For a potentially decomposing compound like **triethylamine picrate**, this procedure will determine either the melting point or the decomposition temperature range.

Materials and Equipment:

- Dried, purified **triethylamine picrate** crystals
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Mortar and pestle
- Spatula

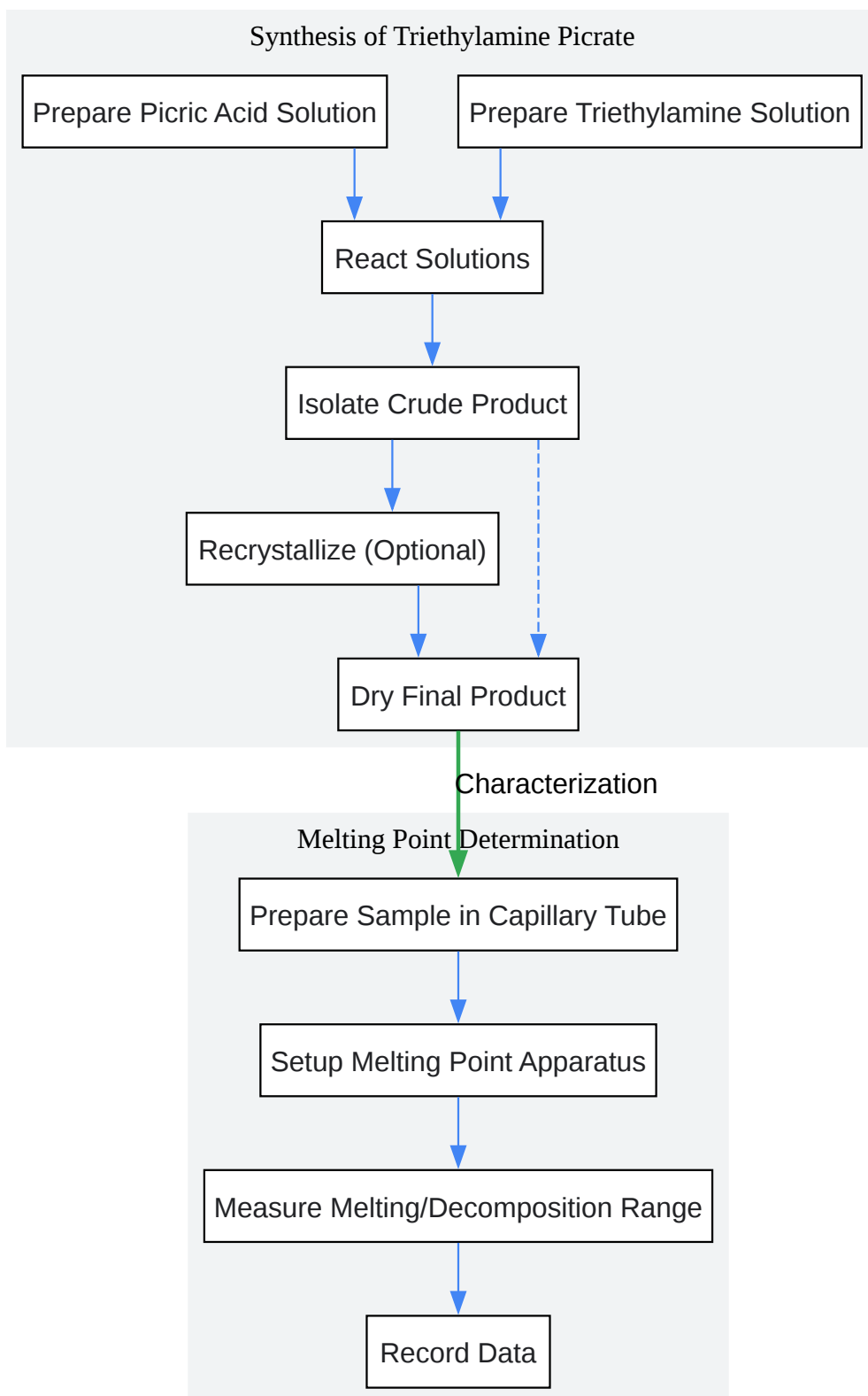
Procedure:

- Sample Preparation:
  - Ensure the **triethylamine picrate** sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.<sup>[5][6]</sup>

- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.<sup>[7]</sup>
- Apparatus Setup:
  - Place the packed capillary tube into the sample holder of the melting point apparatus.
- Determination:
  - If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.<sup>[7]</sup>
  - For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.<sup>[4][7]</sup>
  - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
  - Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
  - If the sample darkens and decomposes instead of melting, record the temperature range over which this decomposition occurs.
  - It is recommended to perform the measurement in triplicate to ensure reproducibility.

## Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures described above.



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Caption: Experimental workflow for the synthesis and characterization of **triethylamine picrate**.

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## References

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- To cite this document: BenchChem. [Triethylamine Picrate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15494950#triethylamine-picrate-melting-point]

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